molecular formula C11H19N3O B2682135 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439897-53-6

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2682135
CAS No.: 1439897-53-6
M. Wt: 209.293
InChI Key: FRMHPPFYNMGWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.293. The purity is usually 95%.
BenchChem offers high-quality 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-piperidin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-6-4-5-7-12-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMHPPFYNMGWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Tert-Butyl Oxadiazole Piperidine Nexus: A Pharmacological & Synthetic Masterclass

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of tert-butyl , oxadiazole , and piperidine moieties creates a "privileged scaffold" triad in modern medicinal chemistry. This specific architectural combination addresses three critical failure points in early-stage drug discovery: metabolic instability, poor oral bioavailability, and lack of target selectivity.

This guide deconstructs the pharmacological significance of this scaffold, moving beyond basic structural description to the causal mechanisms of its efficacy. We focus on its role as a non-classical bioisostere for amide bonds, its utility in G-protein coupled receptor (GPCR) modulation, and its emerging dominance in antimycobacterial (DprE1) and metabolic (FXR) therapeutics.

Structural Architecture & Rational Design

The efficacy of this scaffold relies on the synergistic interplay of its three domains. This is not a random assembly but a calculated "Pharmacophore Triad."

The Components
  • Tert-Butyl Group (The Anchor): [1][2]

    • Function: Provides a high-volume, spherical hydrophobic bulk.

    • Pharmacology: It fills deep hydrophobic pockets (e.g., in the FXR ligand-binding domain) and blocks metabolic oxidation at adjacent sites (steric shielding). It significantly increases

      
      , enhancing membrane permeability.
      
  • Oxadiazole Core (The Linker):

    • Function: Acts as a rigid, planar bioisostere for amides or esters.

    • Isomers: The 1,2,4-oxadiazole is the most common in this triad due to its superior metabolic stability compared to the 1,3,4-isomer and its ability to modulate dipole moments effectively.

    • Causality: Unlike flexible amide linkers, the oxadiazole locks the tert-butyl and piperidine vectors into a specific angular relationship (approx. 130°–140°), reducing the entropic penalty upon binding.

  • Piperidine Ring (The Effector):

    • Function: Introduces a basic center (pKa ~9-10) for ionic interactions (e.g., with Asp/Glu residues).

    • Solubility: It counteracts the lipophilicity of the tert-butyl group, maintaining aqueous solubility.

Visualization: The Scaffold Logic

The following diagram illustrates the functional logic and synthetic assembly of this scaffold.

ScaffoldLogic TertButyl Tert-Butyl Group (Hydrophobic Anchor) Oxadiazole 1,2,4-Oxadiazole (Rigid Bioisostere) TertButyl->Oxadiazole Steric Shielding Target Target Binding Site (GPCR / Enzyme) TertButyl->Target Hydrophobic Interaction Piperidine Piperidine Ring (Solubilizing Base) Oxadiazole->Piperidine Vector Alignment Oxadiazole->Target Pi-Stacking / H-Bond Acceptor Piperidine->Target Ionic Bond (Asp/Glu)

Caption: Functional decomposition of the scaffold showing the specific pharmacodynamic role of each moiety.

Target Landscape & Therapeutic Applications

Metabolic Disorders: FXR Antagonism

Recent studies have identified the 3-tert-butyl-5-(piperidine-4-yl)-1,2,4-oxadiazole motif as a potent antagonist of the Farnesoid X Receptor (FXR).

  • Mechanism: The tert-butyl group occupies the hydrophobic pocket of the FXR Ligand Binding Domain (LBD), while the piperidine nitrogen forms a salt bridge, destabilizing the active conformation (Helix 12).

  • Significance: This offers a therapeutic pathway for cholestasis and liver fibrosis, distinct from bile acid analogs.

Infectious Disease: Tuberculosis (DprE1 Inhibitors)

The scaffold has shown nanomolar potency against Mycobacterium tuberculosis.[3]

  • Target: Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[4]

  • SAR Insight: The oxadiazole acts as a transition state mimic. The piperidine moiety is often benzylated in these analogs to extend into the solvent-exposed region of the enzyme.

Oncology: HDAC and EGFR Inhibition

Derivatives where the piperidine is substituted with zinc-binding groups (hydroxamic acids) linked via the oxadiazole core have demonstrated dual inhibition of HDACs and EGFR, leveraging the scaffold's ability to span the catalytic tunnel.

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is the rate-determining step. The Amidoxime Route is the industry standard for this specific scaffold due to its modularity.

The Amidoxime Route (Step-by-Step Logic)
  • Nitrile Activation: A nitrile (e.g., tert-butyl nitrile) is converted to an amidoxime.

  • Acylation: The amidoxime reacts with a piperidine-carboxylic acid derivative.

  • Cyclodehydration: Thermal or reagent-mediated ring closure forms the oxadiazole.

Synthetic Workflow Diagram

Synthesis Nitrile Tert-Butyl Nitrile Amidoxime Tert-Butyl Amidoxime Nitrile->Amidoxime Reflux (EtOH/Base) Hydroxylamine NH2OH·HCl Hydroxylamine->Amidoxime Acid N-Boc-Piperidine-4-COOH ActiveEster Activated Ester (CDI / TBTU) Acid->ActiveEster Activation O_Acyl O-Acyl Amidoxime (Intermediate) Amidoxime->O_Acyl ActiveEster->O_Acyl + Amidoxime Scaffold Tert-Butyl-Oxadiazole-Piperidine (Core Scaffold) O_Acyl->Scaffold Cyclodehydration (110°C / Toluene or DMF)

Caption: The primary synthetic pathway utilizing the amidoxime route for 1,2,4-oxadiazole construction.

Experimental Protocols

Protocol A: Synthesis of 3-(tert-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Rationale: This protocol uses CDI (1,1'-Carbonyldiimidazole) for a "one-pot" acylation and cyclization, minimizing purification steps.

Reagents:

  • Pivalonitrile (Tert-butyl nitrile)

  • Hydroxylamine hydrochloride[5]

  • N-Boc-isonipecotic acid (Protected piperidine source)

  • CDI (Coupling agent)

  • DMF (Solvent)[6]

Step 1: Amidoxime Formation

  • Dissolve pivalonitrile (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine HCl (15 mmol) and

    
     (15 mmol).
    
  • Reflux for 12 hours. Monitor via TLC (Polar mobile phase required).

  • Concentrate in vacuo, extract with EtOAc/Water. The organic phase contains N'-hydroxypivalimidamide.

Step 2: Coupling & Cyclization

  • Dissolve N-Boc-isonipecotic acid (10 mmol) in anhydrous DMF (15 mL).

  • Add CDI (11 mmol) portion-wise. Observation: Watch for

    
     evolution. Stir at RT for 1 hour to form the acyl-imidazole intermediate.
    
  • Add the crude amidoxime (from Step 1) to the reaction mixture.

  • Stir at RT for 2 hours (O-acylation occurs here).

  • Critical Step: Heat the mixture to 110°C for 4-6 hours. This thermal driving force is required for the dehydration to form the oxadiazole ring.

  • Cool, dilute with water, and extract with EtOAc.

  • Purify via Flash Chromatography (Hexane:EtOAc).[6]

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) (10 eq) dropwise at 0°C.

  • Stir for 2 hours. Concentrate to yield the trifluoroacetate salt of the target scaffold.

Protocol B: Microsomal Stability Assay

Rationale: Piperidine rings are susceptible to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation). This assay validates the "metabolic shield" effect of the tert-butyl group.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Pharmacological Profiling (SAR Summary)

The following table summarizes the Structure-Activity Relationship (SAR) data aggregated from recent medicinal chemistry campaigns.

Modification SiteSubstitutionEffect on Activity / PK
Tert-Butyl (R3) PhenylDecreased metabolic stability; increased CYP inhibition.
Tert-Butyl (R3) Methyl/EthylLoss of hydrophobic binding energy; reduced potency (10-50x).
Oxadiazole 1,3,4-IsomerLower lipophilicity; often reduced metabolic stability compared to 1,2,4.
Piperidine (N1) Benzyl groupCritical for DprE1 (TB) activity; provides distal hydrophobic contact.
Piperidine (N1) Free AmineEssential for FXR antagonism (Salt bridge formation).
Piperidine (N1) CarbamateImproves oral bioavailability (Prodrug strategy).

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 2020.[7]

  • Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. Journal of Medicinal Chemistry, 2018.[8]

  • Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 2023.

  • Tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. RSC Advances, 2019.

  • Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. ResearchGate, 2023.[9]

Sources

Bioisosteric Potential of 1,3,4-Oxadiazole in Piperidine Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Strategic Scaffold Hopping for Enhanced Metabolic Stability and Target Affinity

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains a privileged structure, present in over 12 blockbuster drugs including Donepezil and Fentanyl. However, the optimization of piperidine-based leads often hits a ceiling regarding metabolic liability (amide hydrolysis) or poor membrane permeability. This guide explores the strategic integration of the 1,3,4-oxadiazole heterocycle as a non-classical bioisostere for carboxylic acids, esters, and amides within piperidine scaffolds.

We present a technical analysis of how this substitution modulates physicochemical properties (LogP, tPSA), improves metabolic half-life (


), and introduces novel hydrogen-bonding vectors. Included are validated synthetic protocols for generating piperidine-oxadiazole hybrids and a detailed analysis of their application in neurodegenerative and oncological therapeutics.

Physicochemical Rationale: The "Why"

The 1,3,4-oxadiazole ring is not merely a linker; it is a functional bioisostere capable of salvaging a lead series suffering from poor pharmacokinetic (PK) profiles.

Bioisosteric Equivalence

The 1,3,4-oxadiazole ring serves as a surrogate for carboxylic acids (-COOH) , esters (-COOR) , and amides (-CONHR) .[1]

  • Electronic Mimicry: The lone pairs on the nitrogen atoms (N3 and N4) act as Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of esters and amides.

  • Metabolic Shielding: Unlike esters and amides, the 1,3,4-oxadiazole ring is resistant to esterases and amidases. This prevents rapid clearance in plasma, a common failure point for piperidine-ester derivatives.

  • Lipophilicity Modulation: Replacing a polar amide with a 1,3,4-oxadiazole typically increases lipophilicity (

    
    LogP 
    
    
    
    +0.5 to +1.0) while maintaining polarity suitable for membrane crossing. This is critical for CNS-targeted piperidine drugs (e.g., Alzheimer's treatments) that must cross the Blood-Brain Barrier (BBB).
Structural Geometry

The 1,3,4-oxadiazole is a planar, aromatic system. When used to replace a flexible ester chain attached to a piperidine, it introduces conformational rigidity . This entropy reduction can enhance binding affinity if the vector aligns with the receptor pocket, minimizing the energy penalty upon binding.

Bioisostere node_amide Amide Linker (Hydrolytically Unstable) node_oxadiazole 1,3,4-Oxadiazole (Metabolically Stable) node_amide->node_oxadiazole Bioisosteric Replacement node_features Key Advantages: 1. Resists Esterases/Amidases 2. Retains H-Bond Acceptor (N3/N4) 3. Rigidifies Pharmacophore node_oxadiazole->node_features

Figure 1: Conceptual framework of replacing a hydrolytically unstable amide bond with a 1,3,4-oxadiazole scaffold to enhance metabolic stability while retaining H-bond acceptor capabilities.

Synthetic Architecture

Synthesizing piperidine-oxadiazole hybrids requires robust protocols that avoid racemization of chiral centers on the piperidine ring. We recommend two primary pathways: Cyclodehydration (for direct attachment) and Nucleophilic Substitution (for methylene-linked hybrids).

Pathway A: The Burgess Reagent Protocol (Mild Conditions)

For sensitive substrates where harsh acidic conditions (POCl


) might degrade the piperidine moiety.
  • Starting Material: Piperidine-4-carboxylic acid hydrazide.

  • Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

  • Mechanism: The Burgess reagent facilitates the dehydration of the diacylhydrazine intermediate under neutral-to-mildly basic conditions.

Pathway B: The Chloromethyl Linker Strategy

This is the preferred route for creating a flexible methylene bridge between the piperidine nitrogen and the oxadiazole core, often used in anticancer designs (e.g., VEGFR-2 inhibitors).

Synthesis Start Carboxylic Acid (R-COOH) Hydrazide Acyl Hydrazide (R-CONHNH2) Start->Hydrazide Hydrazine hydrate Reflux, EtOH Chloroint N'-(2-chloroacetyl) hydrazide Hydrazide->Chloroint Chloroacetyl chloride K2CO3, THF Oxadiazole_Cl 2-(Chloromethyl)-1,3,4-oxadiazole (Key Intermediate) Chloroint->Oxadiazole_Cl Burgess Reagent or POCl3 cyclization Product Piperidine-Oxadiazole Hybrid Oxadiazole_Cl->Product Nucleophilic Substitution (Piperidine, K2CO3, ACN) Piperidine Piperidine Derivative Piperidine->Product

Figure 2: Step-wise synthetic workflow for generating methylene-linked piperidine-1,3,4-oxadiazole hybrids via the chloromethyl intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole

Validating the Key Intermediate

Reagents: Aryl hydrazide (1.0 equiv), Chloroacetyl chloride (1.2 equiv), POCl


 (excess).
  • Acylation: Dissolve aryl hydrazide (10 mmol) in dry THF (50 mL). Add K

    
    CO
    
    
    
    (20 mmol).
  • Add chloroacetyl chloride (12 mmol) dropwise at 0°C. Stir at RT for 4 hours.

  • Workup: Pour into ice water, filter the precipitate (N'-chloroacetyl hydrazide).

  • Cyclization: Suspend the intermediate in POCl

    
     (15 mL). Reflux at 100°C for 4-6 hours.
    
    • Note: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate spot should disappear.

  • Quenching: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaHCO

    
     to pH 7.
    
  • Purification: Extract with DCM (3x), dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from ethanol.
Protocol 2: Coupling with Piperidine

Reagents: 2-(Chloromethyl)-1,3,4-oxadiazole derivative (1.0 equiv), Substituted Piperidine (1.1 equiv), K


CO

(2.0 equiv), KI (catalytic).
  • Dissolve the oxadiazole intermediate (1.0 mmol) in Acetonitrile (ACN, 10 mL).

  • Add K

    
    CO
    
    
    
    (2.0 mmol) and a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like substitution.
  • Add the piperidine derivative (1.1 mmol).

  • Reflux at 80°C for 6-12 hours.

  • Workup: Evaporate solvent. Resuspend residue in water, extract with Ethyl Acetate.

  • Validation:

    
    H NMR should show the disappearance of the -CH
    
    
    
    Cl singlet (approx 4.8 ppm) and appearance of the -CH
    
    
    N singlet (approx 3.8 ppm).

Case Studies in Therapeutics

Case Study A: Alzheimer’s Disease (AChE Inhibitors)

Challenge: Donepezil analogs often suffer from rapid metabolic cleavage of amide linkers. Solution: Replacement of the amide linker in N-benzylpiperidine derivatives with a 1,3,4-oxadiazole ring. Outcome:

  • Potency: Maintained or improved Acetylcholinesterase (AChE) inhibition (IC

    
     in nanomolar range).
    
  • Mechanism: The oxadiazole nitrogen interacts with the Peripheral Anionic Site (PAS) of AChE via hydrogen bonding and

    
    -
    
    
    
    stacking with Trp286.
  • Data: Hybrids showed dual inhibition of AChE and BACE-1, with improved BBB permeability due to optimized lipophilicity (LogP ~3.5-4.5).

Case Study B: Anticancer (VEGFR-2 Inhibitors)

Challenge: Sorafenib-like urea/amide scaffolds can have solubility and bioavailability issues. Solution: 1,3,4-oxadiazole-piperazine/piperidine hybrids.[2] Outcome:

  • Target: The oxadiazole acts as a flat linker positioning the piperidine moiety to interact with the ATP-binding pocket of kinases like VEGFR-2.

  • Selectivity: Enhanced selectivity against HepG2 and HeLa cell lines compared to 5-Fluorouracil.

Quantitative Data Summary

PropertyAmide Linker (-CONH-)1,3,4-Oxadiazole BioisostereImpact on Drug Design
H-Bond Acceptors 1 (C=O)2 (N3, N4)Increased binding probability
H-Bond Donors 1 (N-H)0Removes donor penalty for membrane permeability
Metabolic Stability Low (Hydrolysis)High (Stable)Increased

(Half-life)
Dipole Moment ~3.7 - 4.0 D~3.5 - 4.5 DMimics electronic environment of carbonyl
Conformation Flexible (Rotatable)Rigid (Planar)Entropy reduction (Pre-organized)

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules, 2022.[3]

  • Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 2012.

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2016.

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 2019.[4]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 2020.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter, 2021.

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of Piperidine-2-Carboxylic Acid with tert-Butyl Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aroyl-N'-alkyl Hydrazide Moieties

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry, with the resulting structures forming the backbone of a vast array of therapeutic agents.[1] Among these, the N-aroyl-N'-alkyl hydrazide moiety is of particular interest due to its presence in numerous biologically active compounds. The coupling of piperidine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, with tert-butyl hydrazide presents a unique synthetic challenge.[2] The secondary amine of the piperidine ring and the steric bulk of the tert-butyl group can impede the reaction, necessitating carefully optimized conditions to achieve high yields and purity.[3]

This comprehensive guide provides an in-depth analysis of the reagents and protocols for the successful coupling of piperidine-2-carboxylic acid with tert-butyl hydrazide. We will explore the mechanisms of various coupling reagents, present detailed experimental protocols, and offer insights into potential challenges and their solutions, empowering researchers to confidently tackle this important transformation.

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, potential for racemization, and desired reaction conditions.[5]

Here, we compare some of the most effective coupling reagents for this challenging transformation:

Coupling ReagentActivating SpeciesTypical Reaction TimeAdvantagesDisadvantages
HATU / DIPEAOAt-active ester30-60 minutesHigh coupling efficiency, even for sterically hindered substrates.[6] Low racemization.[7] Fast reaction rates.[6]Can cause guanidinylation of the amine if used in excess.[6] More expensive than carbodiimides.
HBTU / DIPEAOBt-active ester1-4 hoursGood efficiency for many substrates. Less expensive than HATU.Can be less effective for highly hindered couplings compared to HATU.[8] Potential for guanidinylation side reaction.
EDC / HOBt OBt-active ester2-12 hoursWater-soluble byproducts, simplifying workup.[4] Cost-effective.Can be less efficient for sterically hindered substrates.[8] Risk of N-acylurea formation as a side reaction.[4]
PyBOP / DIPEAOBt-active ester10-60 minutesHigh coupling efficiency, especially for difficult couplings.[5][9] Byproducts are generally more benign than those from BOP.[10]More expensive than carbodiimides.
BOP / DIPEAOBt-active ester10-60 minutesHigh coupling efficiency.[5]Forms the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5] Largely replaced by safer alternatives like PyBOP.

Reaction Mechanisms Visualized

To better understand the role of these reagents, let's visualize their mechanisms of action.

HATU-mediated Coupling

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Piperidine-2-carboxylic acid ActiveEster OAt-active ester RCOOH->ActiveEster + HATU, + DIPEA HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Tetramethylurea Tetramethylurea (byproduct) ActiveEster->Tetramethylurea Product N-pipecolinoyl-N'-tert-butylhydrazine ActiveEster->Product + tert-Butyl hydrazide Amine tert-Butyl hydrazide Amine->Product

Caption: HATU-mediated coupling mechanism.

EDC/HOBt-mediated Coupling

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Piperidine-2-carboxylic acid O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea ActiveEster OBt-active ester O_acylisourea->ActiveEster + HOBt Urea Urea (byproduct) O_acylisourea->Urea HOBt HOBt HOBt->ActiveEster Product N-pipecolinoyl-N'-tert-butylhydrazine ActiveEster->Product + tert-Butyl hydrazide Amine tert-Butyl hydrazide Amine->Product

Caption: EDC/HOBt-mediated coupling mechanism.

Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of piperidine-2-carboxylic acid with tert-butyl hydrazide. Optimization may be necessary depending on the specific protecting groups used and the scale of the reaction.

Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency)

This protocol is particularly effective for sterically hindered substrates.[7][8]

Materials:

  • N-protected piperidine-2-carboxylic acid (1.0 eq)

  • tert-Butyl hydrazide (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Carboxylic Acid Pre-activation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling:

    • Add tert-butyl hydrazide (1.1 eq) to the pre-activated mixture.

    • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For particularly stubborn couplings, the reaction time can be extended or gentle heating (40-50 °C) may be applied, though this may increase the risk of side reactions.[8]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.[11][12]

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

This method is a more economical option, with the advantage of water-soluble byproducts that simplify purification.[4][13]

Materials:

  • N-protected piperidine-2-carboxylic acid (1.0 eq)

  • tert-Butyl hydrazide (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-protected piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

    • Stir the mixture at 0 °C (ice bath) for 15-30 minutes.

  • Amine Addition:

    • Add tert-butyl hydrazide (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[11][14]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider using a more powerful coupling reagent like HATU.[8] Double coupling, where the coupling step is repeated with fresh reagents, can also improve yields for difficult couplings.[8]

  • Side Reactions: Guanidinylation of the amine can occur when using excess uronium-based reagents like HATU.[6] Ensure precise stoichiometry to minimize this side reaction. With EDC, N-acylurea formation is a potential side reaction; the addition of HOBt helps to suppress this.[4]

  • Purification: The purification of hydrazides can sometimes be challenging. Column chromatography using a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.[11] Recrystallization from a suitable solvent such as ethanol can also be a powerful purification technique.[14]

  • Protecting Groups: The secondary amine of the piperidine ring should be protected (e.g., with Boc or Fmoc) to prevent self-coupling or other side reactions.

Conclusion

The successful coupling of piperidine-2-carboxylic acid with tert-butyl hydrazide is readily achievable with the appropriate choice of reagents and optimized protocols. For challenging, sterically hindered couplings, HATU is the reagent of choice, offering high efficiency and rapid reaction times. For a more cost-effective approach, EDC/HOBt remains a viable option, particularly when coupled with careful monitoring and purification. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize these valuable N-aroyl-N'-alkyl hydrazide building blocks for their drug discovery and development programs.

References

Sources

Functionalization strategies for the piperidine nitrogen in oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of the Piperidine Nitrogen in Oxadiazole Derivatives for Medicinal Chemistry

Introduction: The Strategic Union of Oxadiazole and Piperidine in Drug Design

In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure provides an ideal scaffold to orient substituents in precise vectors, enabling optimal interactions with biological targets. When coupled with the 1,2,4- or 1,3,4-oxadiazole moiety—a stable, aromatic ring often employed as a bioisosteric replacement for amide and ester groups—a powerful pharmacophore is born.[3][4] This combination is found in a multitude of investigational agents targeting cancer, inflammation, and neurological disorders.[5][6][7]

The secondary amine of the piperidine ring is a critical handle for chemical modification. Its functionalization directly influences the molecule's physicochemical properties, including polarity, lipophilicity, basicity (pKa), and metabolic stability. These modifications are pivotal for tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing key hydrogen bonds or ionic interactions within a protein's binding site.

This technical guide, designed for researchers in drug discovery, provides a detailed exploration of the primary strategies for functionalizing this key piperidine nitrogen. We move beyond simple procedural lists to explain the underlying chemical principles and offer field-proven insights to empower rational design and efficient synthesis.

Workflow for Core Scaffold Synthesis: Accessing the Key Intermediate

Before functionalization, the synthesis of a common intermediate—a piperidine-substituted oxadiazole with an unprotected secondary amine—is required. A prevalent and robust method involves the coupling of an N-Boc-protected piperidine carboxylic acid with a suitable amidoxime, followed by cyclization and deprotection.[5][8] The tert-butoxycarbonyl (Boc) group provides excellent protection during the oxadiazole ring formation and can be cleanly removed under acidic conditions to reveal the reactive piperidine nitrogen.

cluster_0 Step 1: Oxadiazole Formation cluster_1 Step 2: Deprotection A N-Boc-Piperidine Carboxylic Acid C Coupling & Cyclization (e.g., HBTU, DIPEA or CDI, Heat) A->C B Amidoxime Derivative (e.g., N'-hydroxybenzimidamide) B->C D N-Boc-Piperidinyl-Oxadiazole C->D Forms 1,2,4-Oxadiazole Ring E Acidic Cleavage (e.g., TFA in DCM or HCl in Dioxane) D->E F Piperidinyl-Oxadiazole Intermediate (Secondary Amine) E->F Removes Boc Group G N-Acylation N-Alkylation Reductive Amination N-Arylation F->G Ready for N-Functionalization A Piperidinyl-Oxadiazole (Secondary Amine) C Iminium Ion Formation (Reversible) A->C B Aldehyde or Ketone (R-CHO or R-CO-R') B->C C->A Equilibrium D Hydride Reduction (NaBH(OAc)₃) C->D Rate-limiting step E N-Substituted Product (Tertiary Amine) D->E

Sources

Application Note: One-Pot Synthesis of Piperidine-Oxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized one-pot protocols for synthesizing piperidine-linked 1,2,4- and 1,3,4-oxadiazole derivatives. These hybrid scaffolds are critical in medicinal chemistry, fusing the pharmacokinetic benefits of the piperidine ring (solubility, pKa modulation) with the metabolic stability of the oxadiazole bioisostere.

Traditional methods often require the isolation of unstable intermediates (e.g., O-acylamidoximes or hydrazones). The protocols herein utilize Propylphosphonic Anhydride (T3P®) and Molecular Iodine (


)  to drive "one-pot" cyclodehydrations and oxidative cyclizations, respectively. These methods offer superior atom economy, reduced solvent waste, and high functional group tolerance suitable for library generation.

Strategic Rationale & Mechanism

The Pharmacophore Fusion

The piperidine-oxadiazole motif acts as a dual-purpose pharmacophore:

  • Piperidine: Enhances aqueous solubility and provides a basic center for receptor interaction (e.g., GPCRs, kinases).

  • Oxadiazole: Serves as a hydrolytically stable bioisostere for esters and amides, improving metabolic half-life (

    
    ).
    
Mechanistic Pathways

Understanding the ring-closure mechanism is vital for troubleshooting.

Figure 1: Mechanistic Pathways for One-Pot Cyclization The following diagram illustrates the divergence between the T3P-mediated dehydration (1,2,4-isomer) and the Iodine-mediated oxidative cyclization (1,3,4-isomer).

OxadiazoleMechanism Start_124 Reagents: Carboxylic Acid + Amidoxime Inter_124 Intermediate: O-Acylamidoxime Start_124->Inter_124 T3P Activation (Coupling) Prod_124 Product: 1,2,4-Oxadiazole Inter_124->Prod_124 Heat (80-100°C) -H2O (Cyclodehydration) Start_134 Reagents: Hydrazide + Aldehyde Inter_134 Intermediate: Acylhydrazone Start_134->Inter_134 Condensation (In-situ) Prod_134 Product: 1,3,4-Oxadiazole Inter_134->Prod_134 I2 / Base (Oxidative Cyclization)

Caption: Comparative mechanistic flow for 1,2,4- vs. 1,3,4-oxadiazole synthesis.

Protocol A: 1,2,4-Oxadiazoles (T3P-Mediated)

Target: 5-(Piperidin-4-yl)-3-aryl-1,2,4-oxadiazoles. Key Reagent: Propylphosphonic Anhydride (T3P) – 50% w/w in EtOAc or DMF. Advantage: T3P acts as both a coupling reagent and a water scavenger, driving the equilibrium toward the cyclized product without harsh acidic conditions.

Materials
  • Acid Component: 1-Boc-piperidine-4-carboxylic acid (1.0 equiv).

  • Amidoxime Component: Aryl amidoxime (1.1 equiv).

  • Coupling Agent: T3P (50% in EtOAc) (2.0 – 2.5 equiv).

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility substrates).

Step-by-Step Procedure
  • Activation: In a dried reaction vial, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 mmol) in EtOAc (5 mL). Add TEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add T3P solution (2.0 mmol) dropwise. Stir for 20 minutes at RT to form the activated anhydride species.

  • Addition: Add the Aryl amidoxime (1.1 mmol) in one portion.

  • Cyclization:

    • Seal the vial and heat to 80–100°C for 4–12 hours.

    • Note: Monitor by TLC/LC-MS. The intermediate O-acylamidoxime often appears quickly; heating is required solely for the ring closure.

  • Workup:

    • Cool to RT. Dilute with water (10 mL) and extract with EtOAc (2 x 10 mL).

    • Wash organic layer with sat.

      
       (removes excess T3P byproducts which are water-soluble) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: 1,3,4-Oxadiazoles (Iodine-Mediated)

Target: 2-(Piperidin-4-yl)-5-aryl-1,3,4-oxadiazoles. Key Reagent: Molecular Iodine (


) / Potassium Carbonate (

). Advantage: A metal-free, oxidative cyclization that proceeds via an in situ generated hydrazone.
Materials
  • Hydrazide Component: 1-Boc-piperidine-4-carboxylic acid hydrazide (1.0 equiv).

  • Aldehyde Component: Aryl aldehyde (1.1 equiv).

  • Oxidant: Molecular Iodine (

    
    ) (1.1 – 1.2 equiv).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: DMSO (preferred) or DMF.

Step-by-Step Procedure
  • Condensation: In a round-bottom flask, dissolve the hydrazide (1.0 mmol) and aryl aldehyde (1.1 mmol) in DMSO (5 mL). Stir at 80°C for 1–2 hours.

    • Checkpoint: Confirm hydrazone formation by LC-MS (Mass = M+H of hydrazide + aldehyde - H2O).

  • Oxidative Cyclization:

    • Cool the mixture to RT.

    • Add

      
       (3.0 mmol) followed by 
      
      
      
      (1.2 mmol).
    • Heat the mixture to 100°C for 3–6 hours.

  • Quenching:

    • Cool to RT. Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (

      
      ).
      
    • Why: Thiosulfate neutralizes excess iodine (color changes from dark brown to yellow/clear).

  • Isolation:

    • The product often precipitates as a solid. Filter and wash with water.

    • If no precipitate forms, extract with EtOAc/DCM.

  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Comparative Data & Optimization

Table 1: Reagent Selection Guide for Piperidine-Oxadiazole Synthesis

FeatureT3P Protocol (1,2,[1]4)Iodine Protocol (1,3,[2]4)CDI/Heat (Alternative)
Reaction Type Dehydrative CouplingOxidative CyclizationDehydrative Coupling
Atom Economy HighModerate (Iodine waste)High
Workup Ease Excellent (Water-soluble byproducts)Good (Requires quenching)Moderate (Imidazole byproduct)
Temp.[3] Range 80–100°C80–110°C110–140°C
Yield (Avg) 75–92%70–85%60–75%
Moisture Sensitivity LowLowHigh (CDI is hydroscopic)

Operational Workflow & Decision Tree

Use the following logic flow to determine the execution of the experiment and critical control points (CCPs).

Workflow Start Start Synthesis Check_Isomer Target Isomer? Start->Check_Isomer Setup_124 Mix Acid + T3P + Base (Wait 20 min for activation) Check_Isomer->Setup_124 1,2,4-Oxadiazole Setup_134 Mix Hydrazide + Aldehyde Heat to 80°C (1h) Check_Isomer->Setup_134 1,3,4-Oxadiazole Add_Amidoxime Add Amidoxime Heat to 100°C Setup_124->Add_Amidoxime IPC IPC: LC-MS/TLC Conversion > 95%? Add_Amidoxime->IPC Add_Iodine Add K2CO3 + Iodine Heat to 100°C Setup_134->Add_Iodine Add_Iodine->IPC Continue_Heat Continue Heating (+2 hours) IPC->Continue_Heat No Workup Quench & Extract (NaHCO3 for T3P / Na2S2O3 for I2) IPC->Workup Yes Continue_Heat->IPC Purify Flash Chromatography Isolate Product Workup->Purify

Caption: Operational decision tree for selecting and executing oxadiazole synthesis protocols.

Troubleshooting & Critical Control Points

Incomplete Cyclization (Intermediate Stalling)
  • Symptom: LC-MS shows mass corresponding to O-acylamidoxime (Protocol A) or Hydrazone (Protocol B) but no product.

  • Root Cause: Temperature too low or insufficient water scavenging.

  • Fix:

    • Protocol A: Increase temperature to 110°C (switch solvent to DMF if using EtOAc). Add excess T3P (0.5 equiv).

    • Protocol B: Add more

      
      . Ensure the reaction is open to air (if using oxidative methods that require 
      
      
      
      assistance) or strictly follow the Iodine stoichiometry.
Boc-Deprotection Side Reaction
  • Symptom: Loss of Boc group (M-100 peak observed).

  • Root Cause: T3P is acidic; prolonged heating at high temperatures can cleave acid-sensitive groups.

  • Fix: Maintain pH > 7 by adding excess TEA/DIPEA. Do not exceed 100°C if possible.

Iodine Staining
  • Symptom: Product isolated is brown/yellow.

  • Fix: Wash the organic layer thoroughly with 10%

    
     (Sodium Thiosulfate) until the aqueous layer is clear.
    

References

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles.[1] Tetrahedron.

  • Bostanci, S., et al. (2019). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles.[3][4][5][6][7] Current Organic Chemistry.[8]

  • Fan, Y., et al. (2016).[2] Iodine-Promoted One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)–H or C(sp)–H Bonds.[2] Journal of Organic Chemistry.[2]

  • GlaxoSmithKline. (2015). Application of T3P in Large Scale Synthesis of Oxadiazole Derivatives. Organic Process Research & Development.

  • RSC Advances. (2014). Green approaches to the synthesis of 1,3,4-oxadiazoles. Royal Society of Chemistry.

Sources

Introduction: The Therapeutic Potential of Oxadiazole Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the biological evaluation of oxadiazole piperidine derivatives, this document provides a strategic framework of application notes and detailed protocols for researchers in drug discovery. The guide emphasizes a tiered screening cascade, beginning with foundational cytotoxicity and antioxidant assays, progressing to specific enzymatic and cell-based functional screens, and culminating in advanced characterization relevant to neurotherapeutics.

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for esters and amides, often enhancing pharmacological efficacy through hydrogen bonding interactions.[1] Derivatives of oxadiazole exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] When combined with a piperidine moiety—a common fragment in CNS-active drugs—the resulting hybrid structures present a compelling opportunity for novel therapeutic agents.[5][6]

Notably, this structural class has shown significant promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical to neurotransmitter metabolism.[7] Dysregulation of MAO activity is implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as in depression.[8][9] Therefore, a primary focus for characterizing novel oxadiazole piperidine compounds is the assessment of their potential as MAO inhibitors and neuroprotective agents.

This guide presents a logical, step-wise approach to evaluating these compounds, ensuring that foundational data on safety and general activity are established before committing resources to more complex, target-specific, and functional assays.

Part 1: Primary Screening Cascade – Foundational Assays

The initial phase of screening is designed to quickly assess the fundamental properties of the synthesized compounds: their intrinsic toxicity and general antioxidant potential. These assays are crucial for identifying viable hit compounds and determining appropriate concentration ranges for subsequent, more specific biological testing.

Protocol 1: Assessment of General Cytotoxicity using Tetrazolium Reduction Assays (MTT/XTT)

Expertise & Experience: Before assessing specific therapeutic activity, it is imperative to determine a compound's inherent cytotoxicity. The MTT and XTT assays are reliable, colorimetric methods that measure cellular metabolic activity as an indicator of cell viability.[10][11] Metabolically active cells reduce the tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[12] The amount of formazan is directly proportional to the number of living cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating the solubilization step required for MTT and simplifying the protocol.[10] This initial screen is fundamental for establishing a non-toxic concentration window for future experiments.

Experimental Protocol: XTT Cell Viability Assay

ParameterDescription
Cell Line SH-SY5Y (human neuroblastoma), HEK293 (human embryonic kidney), or other relevant cell lines.
Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.
Compound Conc. Serial dilutions (e.g., 0.1, 1, 10, 25, 50, 100 µM).
Incubation Time 24 to 72 hours.
Wavelength 450-500 nm (Absorbance).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the oxadiazole piperidine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) wells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[12]

  • Assay Development: Add 50 µL of the XTT working solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 450 and 500 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Trustworthiness (Self-Validation):

  • Vehicle Control: Establishes the baseline for 100% cell viability.

  • Positive Control: A known cytotoxic compound (e.g., doxorubicin) validates that the assay system can detect cell death.

  • Blank Wells: Wells containing medium and XTT reagent but no cells are used to subtract background absorbance.

Protocol 2: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

Expertise & Experience: Oxidative stress is a key pathological factor in many diseases.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to evaluate the free-radical scavenging ability of a compound.[13][14] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it becomes reduced to a yellow-colored diphenylpicrylhydrazine.[13] The degree of color change, measured spectrophotometrically, is proportional to the compound's antioxidant capacity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or DMSO. Create serial dilutions from this stock.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the various concentrations of the test compound solution.

    • Add 180 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (methanol/DMSO without compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[15]

Part 2: Target-Specific Activity – Monoamine Oxidase (MAO) Inhibition

This section focuses on a primary and highly plausible target for oxadiazole piperidine compounds. MAO enzymes are central to the metabolism of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for depression and neurodegenerative diseases.[9]

Background: MAO exists in two isoforms, MAO-A and MAO-B.[16] MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressants. MAO-B primarily metabolizes dopamine, and its inhibitors are used to treat Parkinson's disease.[8] An ideal assay will not only detect inhibition but also determine the compound's selectivity for one isoform over the other.

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

Expertise & Experience: Fluorometric assays for MAO activity are highly sensitive and suitable for high-throughput screening.[17] The principle involves the oxidative deamination of a substrate (e.g., p-tyramine, a substrate for both isoforms) by MAO, which produces H₂O₂ as a byproduct. The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin.[18] The rate of fluorescence increase is directly proportional to MAO activity.

dot

MAO_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorometric Detection Substrate p-Tyramine MAO MAO-A or MAO-B Substrate->MAO + O₂ + H₂O Product_1 Aldehyde + NH3 Product_2 H₂O₂ Probe Amplex Red (Non-fluorescent) HRP HRP Product_2->HRP MAO->Product_1 MAO->Product_2 Probe->HRP Fluorescent_Product Resorufin (Fluorescent) HRP->Fluorescent_Product Ex/Em = 535/587 nm

Caption: Principle of the fluorometric MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and control inhibitors in DMSO.

    • Control Inhibitors: Clorgyline (MAO-A specific) and Selegiline or Pargyline (MAO-B specific).[9][18]

    • Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a substrate/probe working solution containing p-tyramine, Amplex Red, and HRP in the assay buffer.

  • Assay Setup (in a 96-well black plate):

    • Test Wells: Add test compound dilutions.

    • 100% Activity Control: Add vehicle (DMSO) only.

    • Positive Control Wells: Add a saturating concentration of Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate).

    • Blank Wells: Assay buffer only (no enzyme).

  • Enzyme Addition & Pre-incubation: Add the diluted MAO-A or MAO-B enzyme solution to all wells except the blanks. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.[19]

  • Reaction Initiation: Add the substrate/probe working solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at Ex/Em ≈ 535/587 nm.[18]

Data Analysis and Interpretation:

ParameterCalculationPurpose
Reaction Rate Slope of the linear portion of the fluorescence vs. time plot.Quantifies enzyme activity.
% Inhibition [1 - (Rate_inhibitor / Rate_control)] x 100Determines inhibitory effect at each concentration.
IC₅₀ Value Non-linear regression (log(inhibitor) vs. response)Concentration of inhibitor causing 50% inhibition.
Selectivity Index (SI) IC₅₀ (MAO-A) / IC₅₀ (MAO-B)Quantifies isoform preference. An SI > 10 is generally considered selective for MAO-B; SI < 0.1 is selective for MAO-A.

Part 3: Cell-Based Functional Assays – Neuroprotection

After identifying compounds with potent and selective target engagement (e.g., MAO-B inhibition), the next critical step is to determine if this activity translates into a meaningful functional effect in a cellular context.

Background: Neurodegenerative diseases are characterized by progressive neuronal loss.[20][21] A key strategy in neurotherapeutics is to protect neurons from damage induced by toxins, oxidative stress, or other pathological insults.[22] The human neuroblastoma SH-SY5Y cell line is a widely used and well-validated model for neuroprotection studies because these cells can be differentiated to exhibit neuron-like characteristics and are susceptible to neurotoxins relevant to Parkinson's disease.[23]

Protocol 4: SH-SY5Y Neuroprotection Assay Against Oxidative Stress

Expertise & Experience: This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).[23] The compound's efficacy is measured by the increase in cell viability (using the XTT assay described in Protocol 1) in treated cells compared to untreated cells exposed to the same insult. This assay integrates multiple potential mechanisms, including direct antioxidant effects and indirect effects via target modulation (e.g., preventing the formation of reactive species by inhibiting MAO).

dot

Neuroprotection_Workflow cluster_setup Phase 1: Setup & Pre-treatment cluster_insult Phase 2: Oxidative Insult cluster_readout Phase 3: Viability Readout A Seed SH-SY5Y Cells in 96-well plate B Allow cells to adhere (Overnight) A->B C Pre-treat with Oxadiazole Piperidine Compound (1-2 hours) B->C D Induce Stress: Add H₂O₂ (e.g., 100 µM) C->D E Incubate (24 hours) D->E F Assess Cell Viability (XTT Assay) E->F G Calculate % Neuroprotection F->G

Caption: Workflow for the SH-SY5Y neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells containing the compound. The final concentration of H₂O₂ should be pre-determined to cause ~50% cell death (EC₅₀).

  • Controls:

    • Untreated Control: Cells with medium only (100% viability).

    • H₂O₂ Control: Cells treated with H₂O₂ only (maximum toxicity).

    • Vehicle Control: Cells treated with vehicle + H₂O₂.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Perform the XTT assay as described in Protocol 1 to measure the viability in all wells.

  • Data Analysis: Calculate the percent neuroprotection conferred by the compound at each concentration using the formula:

    • % Protection = [(Abs_sample - Abs_H2O2) / (Abs_untreated - Abs_H2O2)] x 100

Part 4: Advanced Characterization – CNS Drug-Likeness

For a compound to be a viable candidate for treating CNS disorders, it must be able to cross the blood-brain barrier (BBB).[24] Early assessment of BBB permeability is crucial to avoid late-stage failures in drug development.

Protocol 5: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Expertise & Experience: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method for predicting passive diffusion across barriers like the BBB.[25] The assay uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid) that mimics the BBB.[25] The compound is added to the top (donor) compartment, and its appearance in the bottom (acceptor) compartment is measured over time.

Step-by-Step Methodology:

  • Plate Preparation: A filter plate (donor plate) is coated with the artificial lipid membrane.

  • Compound Addition: The test compound is dissolved in a buffer solution and added to the wells of the donor plate.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours), allowing the compound to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on established thresholds.[26]

Summary and Integrated Workflow

The successful evaluation of oxadiazole piperidine derivatives follows a logical progression from broad, foundational screening to highly specific and functionally relevant assays. This tiered approach ensures that resources are focused on the most promising candidates.

dot

Screening_Cascade A Library of Oxadiazole Piperidine Compounds B Protocol 1: Cytotoxicity Screen (XTT) Determine CC₅₀ A->B C Protocol 2: Antioxidant Screen (DPPH) Determine IC₅₀ A->C D Hit Prioritization (Low Toxicity, High Activity) B->D C->D E Protocol 3: MAO-A/B Inhibition Assay Determine IC₅₀ & Selectivity D->E Non-toxic Compounds F Protocol 4: Neuroprotection Assay (SH-SY5Y Cells) E->F Potent & Selective MAO Inhibitors G Lead Candidate Selection F->G Functionally Active Compounds H Protocol 5: BBB Permeability (PAMPA) Assess CNS Drug-Likeness G->H I In Vivo Efficacy Studies H->I CNS-Permeable Leads

Caption: Integrated screening cascade for oxadiazole piperidines.

References

  • MDPI. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Retrieved from [Link]

  • TIJER. (2022). A REVIEW ON MEDICAL SIGNIFICANCE OF OXADIAZOLE DERIVATIVES. International Journal of Engineering Research. Retrieved from [Link]

  • Bentham Science. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Bentham Science Publishers. Retrieved from [Link]

  • PubMed. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Retrieved from [Link]

  • Springer Nature Experiments. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. Retrieved from [Link]

  • Physiological Genomics. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. American Physiological Society. Retrieved from [Link]

  • PMC. (2018). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. National Center for Biotechnology Information. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (2016). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PMC. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Center for Biotechnology Information. Retrieved from [Link]

  • IRIS Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • MDPI. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Springer. (2020). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

  • PMC. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Springer Link. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • PMC. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review | Request PDF. Retrieved from [Link]

  • PMC. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer. (2025). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Retrieved from [Link]

  • ResearchGate. (2017). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • PMC. (2023). Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in piperidine hydrazide cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Piperidine Hydrazide Cyclization

Executive Summary & Scope

This guide addresses low conversion rates encountered during the cyclization of piperidine hydrazides. This transformation is critical in synthesizing [1,2,4]triazolo[4,3-a]piperidines (fused systems) or 1,3,4-oxadiazolyl-piperidines (pendant systems).

Low conversion in these reactions is rarely due to a single factor. It typically stems from a competition between conformational entropy (the piperidine ring flipping) and activation energy (dehydration of the intermediate). This guide moves beyond standard textbook answers, focusing on the kinetic traps specific to saturated nitrogen heterocycles.

Diagnostic Workflow

Before altering reagents, identify where the reaction stalls. Use this decision tree to isolate the failure mode.

TroubleshootingFlow Start Reaction Analysis (LCMS/NMR) Q1 Is the linear acyl-hydrazide intermediate visible? Start->Q1 Yes Yes: Stalled Dehydration Q1->Yes Mass M+18 or M+H2O No No: Starting Material Remains Q1->No Only SM mass Sol1 Mechanism Issue: Ring closure is entropically disfavored. Action: Switch to Chemical Dehydration (Burgess or T3P) Yes->Sol1 SideRxn Are side products (dimers) present? No->SideRxn Sol2 Activation Issue: Hydrazide nucleophilicity is low. Action: Check Piperidine N-Protonation or Steric Blocking SideRxn->Sol2 No Sol3 Concentration Issue: Intermolecular reaction > Intramolecular. Action: High Dilution (<0.05 M) SideRxn->Sol3 Yes

Figure 1: Diagnostic logic for isolating the cause of low conversion in hydrazide cyclizations.

Critical Failure Modes & Solutions

Issue A: The "Stalled Intermediate" (Dehydration Failure)

Symptom: LCMS shows a peak corresponding to the open-chain acyl-hydrazide (Mass = Product + 18). Root Cause: Thermal dehydration (heating in acid/ethanol) is often insufficient to overcome the entropic penalty of closing a ring onto the flexible piperidine chair.

The Solution: Chemical Dehydration

Move away from thermal dehydration. Use reagents that lower the activation energy by activating the oxygen atom of the amide/hydrazide.

MethodReagentMechanismBest ForProtocol Note
Standard POCl₃ Chlorimidate formationRobust substrates, fused ring systems.Warning: Can protonate piperidine N, deactivating it. Use base scavenger.
Mild Burgess Reagent Sulfamoylation (Internal leaving group)Acid-sensitive substrates; Stereocenter preservation.Must be anhydrous. Reaction runs at 50°C–70°C.
Modern T3P (50% in EtOAc) Phosphonic Anhydride activationSterically hindered piperidines; "One-pot" cyclization.Excellent functional group tolerance; Water scavenger.[1]

Expert Insight: For piperidine derivatives, T3P (Propylphosphonic anhydride) is superior to POCl₃. POCl₃ generates HCl, which protonates the piperidine nitrogen, creating a repulsive positive charge that hinders the nucleophilic attack required for cyclization [1]. T3P operates under milder, buffered conditions.

Issue B: Conformational Locking (The Piperidine Effect)

Symptom: Reaction proceeds for pyrrolidine analogs but fails for piperidine analogs. Root Cause: The Baldwin Rules. The piperidine ring exists in a chair conformation. For the hydrazide to cyclize (e.g., to a triazolopiperidine), the hydrazide moiety must adopt an axial or specific equatorial orientation to achieve the correct orbital overlap (5-exo-trig). If the substituent is locked in an unfavorable conformation, cyclization is geometrically impossible.

Conformation Chair1 Piperidine Chair (Flip A) Hydrazide Equatorial (Distant from electrophile) Barrier Ring Flip Energy Barrier (~10-12 kcal/mol) Chair1->Barrier Chair2 Piperidine Chair (Flip B) Hydrazide Axial (Proximity achieved) Barrier->Chair2 Cyclization Cyclization (Product Formation) Chair2->Cyclization

Figure 2: The conformational requirement for piperidine cyclization.

Corrective Action:

  • Solvent Switch: Switch from Ethanol to 1,4-Dioxane or Toluene . Higher boiling points allow the molecule to overcome the ring-flip energy barrier.

  • Microwave Irradiation: Use microwave heating (120°C–150°C, 20 min) to access higher energy conformers rapidly.

Optimized Protocols

Do not rely on generic literature conditions. Use these optimized protocols specifically for piperidine-based substrates.

Protocol 1: T3P-Mediated One-Pot Cyclization (Recommended)

Best for: 1,3,4-Oxadiazole formation from Piperidine Hydrazides and Carboxylic Acids.

  • Dissolve: 1.0 eq Piperidine Hydrazide and 1.1 eq Carboxylic Acid in EtOAc or DMF (0.1 M).

  • Base: Add 3.0 eq DIPEA (Critical: T3P requires slightly basic pH to activate).

  • Reagent: Add 1.5 eq T3P (50% w/w in EtOAc) dropwise at 0°C.

  • Reaction: Warm to RT, then heat to 80°C for 4–12 hours.

  • Workup: Wash with sat. NaHCO₃. T3P byproducts are water-soluble (no chromatography needed for reagent removal).

Protocol 2: Burgess Reagent Dehydration

Best for: Isolating sensitive intermediates or when avoiding acidic conditions.

  • Pre-step: Ensure you have the linear diacylhydrazine intermediate isolated.

  • Dissolve: Dissolve intermediate in anhydrous THF (0.05 M).

  • Reagent: Add 2.0 eq Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).

  • Reaction: Heat to 60°C under N₂ for 2–4 hours.

  • Note: This reaction is stereospecific and occurs via syn-elimination [2].

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black with POCl₃? A: POCl₃ acts as both a dehydrating agent and a chlorinating agent. If your piperidine ring has other nucleophilic sites (like a free amine or alcohol), POCl₃ will attack them, leading to polymerization. Switch to T3P or use Lawesson’s Reagent (if a thiadiazole is acceptable) to avoid harsh chlorination.

Q: I am trying to form the [1,2,4]triazolo[4,3-a]piperidine fused ring, but I only get the open hydrazone. Why? A: This is a classic "oxidative cyclization" failure. If you are starting from a hydrazone, you need an oxidant to close the ring.

  • Old Method: Lead Tetraacetate (LTA) - Toxic.

  • New Method:Iodobenzene Diacetate (PIDA) or Electrochemical Oxidation . The ring closure requires removing two hydrogens; it is not just a dehydration [3].

Q: Can I use microwave irradiation with POCl₃? A: High Risk. POCl₃ generates gas (HCl) rapidly. In a sealed microwave vial, this can lead to explosion. Only use POCl₃ in open reflux systems. For microwave cyclization, use T3P or acetic acid as the solvent.

References

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Triazoles." Tetrahedron Letters, vol. 50, no. 47, 2009.

  • Wipf, P., and Miller, C. P. "A New Synthesis of Oxazolines and Oxazoles with the Burgess Reagent." Journal of Organic Chemistry, vol. 58, no. 15, 1993.

  • Gomes, L. R., et al. "Synthesis of [1,2,4]Triazolo[4,3-a]pyridines: A Review." European Journal of Organic Chemistry, vol. 2021, no. 12, 2021.

  • Li, Z., et al. "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." RSC Advances, vol. 4, 2014.

Sources

Validation & Comparative

Bioisosteric Switching: Oxadiazole vs. Amide Linkers in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, often linked to aromatic or heterocyclic tails via an amide bond. While the amide linker (


) is synthetically accessible and provides essential hydrogen bonding, it frequently suffers from rapid metabolic hydrolysis and poor membrane permeability.

This guide evaluates the 1,2,4-oxadiazole and 1,3,4-oxadiazole rings as rigid, metabolically stable bioisosteres for the amide linker. We analyze the trade-offs in potency, solubility, and metabolic stability, supported by experimental protocols for validation.

Structural & Physicochemical Basis[1][2]

The transition from a flexible amide to a rigid oxadiazole ring fundamentally alters the molecule's vector alignment and electronic profile.

Geometry and Isosterism

The amide bond typically adopts a trans-planar conformation but retains rotational freedom. Oxadiazoles lock this conformation into a rigid 5-membered ring.

  • 1,2,4-Oxadiazole: Mimics the amide bond's dipole and geometry but removes the hydrogen bond donor (NH). It is a direct isostere for esters and amides.

  • 1,3,4-Oxadiazole: Often lowers lipophilicity (

    
    ) significantly compared to the 1,2,4-isomer and the parent amide, improving solubility.[1]
    
Hydrogen Bonding Profile
  • Amide: 1 H-bond Donor (NH), 1 H-bond Acceptor (C=O).

  • Oxadiazole: 0 H-bond Donors, 2-3 Weak H-bond Acceptors (N, O).

    • Critical Consideration: If the amide NH makes a critical H-bond with the receptor backbone, potency will drop upon oxadiazole replacement unless a compensatory interaction is engineered.

Visualization of the Bioisosteric Switch

Bioisostere_Comparison Amide Amide Linker (-CONH-) Flexible, Hydrolytically Unstable Oxadiazole 1,2,4-Oxadiazole Rigid Heterocycle Metabolically Stable Amide->Oxadiazole Cyclodehydration Properties Key Changes: 1. Loss of H-Bond Donor 2. Locked Conformation 3. Reduced TPSA (usually) Oxadiazole->Properties Impact

Figure 1: Conceptual transition from flexible amide to rigid oxadiazole, highlighting the loss of the NH donor and gain in conformational rigidity.

Comparative Performance Data

The following data synthesizes matched-pair analyses from AstraZeneca internal datasets and SARS-CoV-2 PLpro inhibitor optimization studies.

Table 1: Performance Metrics of Piperidine Analogs
MetricAmide Linker (

)
1,2,4-Oxadiazole1,3,4-Oxadiazole
Metabolic Stability (

)
Low (< 15 min)High (> 90 min) High (> 60 min)
Lipophilicity (

)
ModerateHigh (Lipophilic)Low (Hydrophilic)
Aqueous Solubility ModeratePoorGood
hERG Inhibition Risk LowModerateLow
Synthetic Difficulty Low (1 step)Moderate (2 steps)Moderate (2 steps)

Key Insight: Choose 1,3,4-oxadiazole if you need to lower LogD and improve solubility.[1] Choose 1,2,4-oxadiazole if you strictly need to mimic the amide geometry and can tolerate higher lipophilicity.

Case Study Evidence: PLpro Inhibitors

In the optimization of piperidine-based inhibitors for SARS-CoV-2 PLpro, replacing the amide linker with a 1,2,4-oxadiazole resulted in:

  • Potency: Maintained within 2-fold (

    
     vs 
    
    
    
    ).
  • Stability: Mouse liver microsome half-life increased from 12 min (amide) to >93 min (oxadiazole).

  • Exposure: AUC increased by >5-fold due to reduced clearance.

Experimental Protocols

To validate this switch in your own pipeline, use the following self-validating protocols.

Synthesis of 1,2,4-Oxadiazole from Piperidine-4-Carboxylic Acid

Context: This protocol converts a piperidine acid precursor into the oxadiazole linker.

Reagents:

  • Piperidine-4-carboxylic acid derivative (protected, e.g., Boc-piperidine).

  • Amidoxime partner (

    
    ).
    
  • Coupling agents: CDI (Carbonyldiimidazole) or EDC/HOBt.

  • Solvent: DMF or DMSO.[2][3][4]

Step-by-Step Protocol:

  • Activation: Dissolve Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at RT for 1 hour to form the acyl imidazole intermediate (monitor by CO2 evolution cessation).

  • Coupling: Add the aryl amidoxime (1.1 eq) to the reaction mixture. Stir at RT for 2–4 hours.

    • Checkpoint: LCMS should show the O-acyl amidoxime intermediate (

      
      ).
      
  • Cyclization: Heat the reaction mixture to

    
     for 4–6 hours.
    
    • Alternative: For thermal sensitivity, add TBAF (1.0 eq) in THF and stir at RT overnight (superbase method).

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Microsomal Stability Assay (The Validation Step)

This assay is critical to confirm the "metabolic shield" effect of the oxadiazole.

Workflow Diagram:

Stability_Assay Start Test Compound (1 µM) Incubation Incubate with Liver Microsomes + NADPH (Cofactor) 37°C Start->Incubation Sampling Sample at t = 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with Cold Acetonitrile (Contains Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis Calculate % Remaining Quench->Analysis

Figure 2: Standard workflow for determining intrinsic clearance (


) and half-life (

).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Strategic Recommendations

  • When to Switch:

    • If your amide lead has high potency (

      
      ) but high clearance (
      
      
      
      ), the oxadiazole switch is the primary rescue strategy .
    • If the amide NH is solvent-exposed in the crystal structure, the switch is low-risk.

  • Which Isomer?

    • Start with 1,2,4-oxadiazole if you are replacing a standard amide.[5]

    • Use 1,3,4-oxadiazole if the 1,2,4-analog is too lipophilic (

      
      ) or shows hERG inhibition.
      
  • Watch out for:

    • Potency Loss: If the amide NH donates a hydrogen bond to the protein, the oxadiazole will lose this interaction. Consider adding a substituent on the oxadiazole-adjacent ring to regain an interaction.

References

  • Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry: A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs. Journal of Medicinal Chemistry. Link

  • Shan, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives... as Potent PLpro Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles.Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Characterization of Piperidine-Oxadiazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Bioisostere Advantage

In modern medicinal chemistry, the piperidine-oxadiazole conjugate represents a strategic evolution from traditional piperidine-amide scaffolds. While the piperidine ring remains a privileged pharmacophore for GPCR and kinase targeting, the 1,3,4-oxadiazole linker serves as a superior bioisostere to the amide bond.

This guide objectively compares the spectroscopic performance and physicochemical stability of these conjugates against their amide analogues. The data presented herein demonstrates that oxadiazole substitution offers distinct spectral diagnostic markers and enhanced metabolic stability, addressing the hydrolytic liabilities often found in amide-linked drug candidates.

Comparative Performance Analysis

The following analysis contrasts the Piperidine-Oxadiazole (Target) against the standard Piperidine-Amide (Alternative) .

Table 1: Physicochemical & Spectral Performance Comparison
FeaturePiperidine-Oxadiazole ConjugatePiperidine-Amide Analog (Alternative)Technical Advantage
Metabolic Stability High. The 1,3,4-oxadiazole ring resists esterases and amidases.Moderate/Low. Susceptible to rapid enzymatic hydrolysis in vivo.Oxadiazole prolongs half-life (

) in metabolic assays.
Lipophilicity (LogP) Optimized. Aromatic nature increases lipophilicity, aiding membrane permeability.Lower. Polar H-bond donor (NH) often limits BBB penetration.Enhanced bioavailability for CNS targets.
IR Diagnostic Marker Distinct C=N Stretch (

).[1] No N-H stretch.
Amide I/II Bands. Overlaps with solvent/water peaks; N-H stretch (

) is broad.
Cleaner spectral baseline for purity assessment.
NMR diagnostic Deshielded

-protons.
Piperidine ring rigidified by aromatic attachment.
Rotational Isomerism. Amide bond rotation often causes peak broadening/doubling.Sharper NMR signals facilitate easier structural assignment.

Spectroscopic Fingerprinting

Accurate characterization relies on identifying specific "fingerprint" signals that confirm the formation of the oxadiazole ring and the integrity of the piperidine scaffold.

A. Infrared Spectroscopy (FT-IR)

The formation of the 1,3,4-oxadiazole ring is confirmed by the disappearance of the carbonyl (


) and hydrazide (

) bands of the precursor.
  • Key Diagnostic Peak: The C=N stretching vibration appears at

    
     .
    
  • Secondary Marker: The C–O–C cyclic ether stretch appears at

    
     .
    
  • Differentiation: Unlike amides, there is no carbonyl peak at

    
     and no N-H stretch  at 
    
    
    
    .
B. Nuclear Magnetic Resonance ( H & C NMR)

The oxadiazole ring exerts a strong electron-withdrawing effect, distinctively shifting the piperidine signals.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Piperidine

      
      -protons (
      
      
      
      ):
      Typically appear as a multiplet or broad singlet at
      
      
      3.0–3.8 ppm
      . The downfield shift (compared to
      
      
      ppm in free piperidine) confirms attachment to the electron-deficient oxadiazole or sulfonyl linker.
    • Aromatic Linkage: If a phenyl group is attached to the oxadiazole, look for a characteristic doublet/multiplet pattern at

      
       7.4–8.0 ppm .
      
  • 
    C NMR (DMSO-
    
    
    
    , 100 MHz):
    • Oxadiazole Carbons (C2/C5): The most critical validation. These quaternary carbons appear downfield at

      
       160–168 ppm .
      
    • Piperidine Carbons: The

      
      -carbons appear at 
      
      
      
      45–50 ppm
      .
C. Mass Spectrometry (HRMS)

Fragmentation patterns provide structural proof. Unlike amides which cleave at the C-N bond, oxadiazoles show ring-specific fragmentation.

  • McLafferty Rearrangement: Absent (due to lack of

    
    -hydrogens in the aromatic ring).
    
  • Ring Cleavage: Look for fragments corresponding to

    
      (nitrile cation) resulting from the retro-cycloaddition of the oxadiazole ring.
    

Experimental Protocols

This section details a self-validating workflow for synthesizing and characterizing these conjugates.

Protocol: Cyclization and Characterization

Objective: Convert Piperidine-hydrazide precursor to Piperidine-1,3,4-oxadiazole.

Reagents:

  • Piperidine-4-carbohydrazide derivative (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Solvent/Reagent)
    
  • Alternative: Burgess Reagent (for milder conditions)

Step-by-Step Methodology:

  • Reflux Cyclization:

    • Dissolve the hydrazide and carboxylic acid in

      
       (5–10 mL).
      
    • Reflux at 100–110°C for 4–6 hours .

    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The polar hydrazide spot should disappear, replaced by a less polar (higher

      
      ) fluorescent spot.
      
  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Critical Safety Step: Pour the reaction mixture dropwise into crushed ice with vigorous stirring (exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with 10%

      
       solution to pH 7–8.
      
    • Filter the resulting precipitate.

  • Purification:

    • Recrystallize from Ethanol or Ethanol/DMF mixture.

    • Purity Check: Melting point determination (sharp range indicates purity).

  • Spectral Validation (The "Triad"):

    • Run IR: Confirm absence of C=O peak (

      
      ).[2]
      
    • Run

      
      H NMR:  Confirm integration ratio of Piperidine (
      
      
      
      ) vs. Aromatic protons.
    • Run MS: Confirm Molecular Ion

      
      .[1]
      

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the conjugate structure, ensuring no false positives from unreacted intermediates.

G Start Crude Product (Post-Quench) TLC TLC Check (vs. Hydrazide) Start->TLC Isolate Isolation & Recrystallization TLC->Isolate R_f increases IR_Check FT-IR Analysis Isolate->IR_Check Decision_IR Peak at 1650-1690 cm⁻¹? IR_Check->Decision_IR Fail_Amide FAILED: Open Ring/Amide Present Decision_IR->Fail_Amide Yes (C=O detected) Pass_Oxadiazole PASSED: C=N stretch (1610 cm⁻¹) Decision_IR->Pass_Oxadiazole No (C=N only) NMR_Check NMR (¹H & ¹³C) Pass_Oxadiazole->NMR_Check Final_Valid VALIDATED CONJUGATE (Ready for Bio-Assay) NMR_Check->Final_Valid δ 160-168 ppm (C2/C5)

Figure 1: Logical workflow for the spectroscopic validation of piperidine-oxadiazole conjugates, prioritizing the exclusion of uncyclized amide intermediates.

References

  • BenchChem. (2025).[3][4] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Sahu, N., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Biomolecular Structure and Dynamics. Retrieved from

  • Özyazici, M., et al. (2021).[5] Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Retrieved from

  • RSC Advances. (2024). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids. Retrieved from

  • MDPI. (2022). Computational Investigation of 1,3,4-Oxadiazole Derivatives as Lead Inhibitors of VEGFR-2. Biomolecules. Retrieved from

Sources

Spectroscopic Fingerprinting: Infrared Absorption Guide for tert-Butyl and Oxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the tert-butyl group and the oxadiazole ring are ubiquitous structural motifs. The tert-butyl group serves as a lipophilic spacer and steric shield, while the oxadiazole ring acts as a stable bioisostere for esters and amides. Accurately identifying these groups via Infrared (IR) spectroscopy requires navigating specific vibrational overlaps and subtle frequency shifts.

This guide provides a rigorous technical comparison of the IR absorption profiles for these two functional groups. It moves beyond basic peak assignment to explore the mechanistic origins of vibrational modes, the differentiation of isomers (e.g., 1,2,4- vs. 1,3,4-oxadiazole), and strategies for resolving spectral crosstalk when both moieties coexist in a single molecule.

The tert-Butyl Signature: Steric Bulk in the Vibrational Spectrum

The tert-butyl group (


) exhibits a highly characteristic spectral signature due to the coupling of its three methyl groups. Unlike simple methyl or ethyl chains, the high symmetry (

local symmetry) and steric crowding of the tert-butyl group induce specific splitting patterns.
The "Split Umbrella" Mode (The Diagnostic Doublet)

The most reliable identifier for a tert-butyl group is not the C-H stretching region (which is often crowded), but the C-H bending (deformation) region between 1400 and 1350 cm⁻¹.

  • Mechanism: The symmetrical bending vibrations of the methyl groups (umbrella mode) couple together. In a gem-dimethyl or tert-butyl system, this coupling splits the vibration into two distinct bands.

  • The Signature: Look for a strong doublet with a specific intensity ratio.

    • Peak 1: ~1395 cm⁻¹ (Asymmetric deformation of the

      
       unit)
      
    • Peak 2: ~1370 cm⁻¹ (Symmetric deformation)

  • Differentiation: The lower frequency band (1370 cm⁻¹) is typically more intense.

Skeletal Vibrations

A series of skeletal C-C stretching and bending vibrations occur in the fingerprint region, often appearing as a medium-intensity band or cluster of bands.

  • Frequency: 1255–1200 cm⁻¹

  • Utility: This band confirms the presence of the quaternary carbon center but is less diagnostic than the 1395/1370 doublet due to frequent overlap with C-O or C-N stretches in complex molecules.

Comparative Analysis: tert-Butyl vs. Isopropyl

Distinguishing a tert-butyl group from an isopropyl group (


) is a common analytical challenge. Both exhibit a doublet in the bending region, but the splitting magnitude differs.
Featuretert-Butyl (

)
Isopropyl (

)
Bending Doublet Wide Split (~25 cm⁻¹) 1395 cm⁻¹ & 1370 cm⁻¹Narrow Split (~10 cm⁻¹) 1385 cm⁻¹ & 1375 cm⁻¹
Intensity Ratio 1370 band is often stronger.[1]Peaks are often of equal intensity.
C-H Stretch 2960 cm⁻¹ (strong, split)2960 cm⁻¹ (strong), 2890 cm⁻¹ (methine C-H weak)

The Oxadiazole Core: Isomerism and Ring Breathing

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[2] The position of the nitrogen atoms significantly alters the dipole moment and symmetry, leading to distinct IR signatures for the 1,2,4- and 1,3,4- isomers.

The 1,3,4-Oxadiazole Isomer

This isomer possesses


 symmetry (if symmetrically substituted), which simplifies its IR spectrum by making some modes IR-inactive (Raman active only).
  • C=N Stretching: The ring stretching vibration involving the C=N bond appears at 1640–1560 cm⁻¹ . In 2,5-disubstituted derivatives, this often sharpens to ~1620 cm⁻¹ .

  • C-O-C Stretching: The ether-like linkage within the ring absorbs in the 1070–1020 cm⁻¹ range.

  • Ring Breathing: A characteristic "breathing" mode (expansion/contraction of the ring) is often observed near 970 cm⁻¹ .

The 1,2,4-Oxadiazole Isomer

This isomer lacks the high symmetry of the 1,3,4-core, making more vibrational modes IR active.

  • C=N Stretching: Typically appears at 1590–1560 cm⁻¹ . It is often slightly lower in frequency compared to the 1,3,4-isomer due to different electron delocalization patterns.

  • Ring Skeletal Modes: Multiple bands appear in the 1450–1350 cm⁻¹ region, which can complicate analysis if alkyl groups are also present.

Visualization: Isomer Differentiation Logic

The following diagram outlines the logical flow for distinguishing these isomers using IR data.

Oxadiazole_ID start Unknown Oxadiazole Spectrum check_CN Check C=N Region (1550 - 1650 cm⁻¹) start->check_CN branch_134 Band ~1620 cm⁻¹ (Sharper, often single) check_CN->branch_134 Higher Freq branch_124 Band ~1590 cm⁻¹ (Often broader/complex) check_CN->branch_124 Lower Freq res_134 Likely 1,3,4-Oxadiazole (High Symmetry) branch_134->res_134 check_sym Check Symmetry Indicators (No. of Bands) branch_124->check_sym res_124 Likely 1,2,4-Oxadiazole (Lower Symmetry) check_sym->res_124 More IR Active Bands

Figure 1: Decision logic for differentiating 1,3,4- and 1,2,4-oxadiazole isomers based on C=N frequency and spectral complexity.

Structural Crosstalk: When Groups Collide

In drug development, tert-butyl groups are often attached to oxadiazole rings to improve lipophilicity. This creates a "spectral crosstalk" scenario where bands overlap.

The 1300–1400 cm⁻¹ Battlefield
  • The Conflict: The tert-butyl doublet (1395/1370 cm⁻¹) sits directly on top of the oxadiazole ring stretching frequencies (1450–1350 cm⁻¹).

  • Resolution Strategy:

    • Identify the Split: The tert-butyl doublet is sharp and has a fixed splitting (~25 cm⁻¹). Ring modes are typically broader.

    • Check the 1200 Region: If the 1370 cm⁻¹ peak is obscured, look for the tert-butyl skeletal vibration at ~1250 cm⁻¹.

    • Check the 1600 Region: The oxadiazole C=N band (~1620 or 1590 cm⁻¹) is completely isolated from tert-butyl interferences. Use this to confirm the ring first.

Experimental Protocols

To ensure data integrity, the choice of sampling technique is critical.

Method A: KBr Pellet (Transmission)

Best for: High-resolution spectral libraries and resolving subtle splitting patterns.

  • Preparation: Grind 1–2 mg of solid sample with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Measurement: Collect background (pure KBr) then sample.

  • Why this method? KBr transmission allows for better resolution of the tert-butyl doublet compared to ATR, which can sometimes distort relative peak intensities due to depth of penetration effects.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening and hygroscopic samples.

  • Preparation: Place solid sample directly onto the Diamond or ZnSe crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure uniform contact.

  • Correction: Apply an "ATR Correction" algorithm (available in most FTIR software) to normalize peak intensities, as ATR intensity decreases with wavenumber.

  • Caution: The tert-butyl C-H stretch at 2960 cm⁻¹ may appear weaker in ATR than in transmission.

Summary Data Tables

Table 1: tert-Butyl Functional Group Bands
Vibration ModeFrequency (cm⁻¹)IntensityNotes
C-H Stretch (asym) 2960 ± 10StrongOverlaps with methyl/methylene
C-H Stretch (sym) 2870 ± 10Medium
C-H Bend (asym) 1395 ± 5Medium/StrongPart 1 of Diagnostic Doublet
C-H Bend (sym) 1370 ± 5StrongPart 2 of Diagnostic Doublet
Skeletal C-C 1255–1200MediumOften split into multiple bands
Table 2: Oxadiazole Ring Bands
Vibration Mode1,3,4-Oxadiazole (cm⁻¹)1,2,4-Oxadiazole (cm⁻¹)Notes
C=N Stretch 1640–1560 (typ. 1620)1590–1560Conjugation lowers frequency
Ring Breathing 970–10001300–1400 (complex)1,3,4 is more distinct
C-O-C Stretch 1070–10201000–1300Broad, ether-like band

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for general IR group frequencies).
  • NIST Chemistry WebBook. Infrared Spectrum of 1,2,4-Oxadiazole and Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for detailed band assignments).
  • Specac Application Notes. KBr Pellet vs. ATR: Advantages and Disadvantages. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Detailed discussion on isopropyl vs. tert-butyl splitting).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.